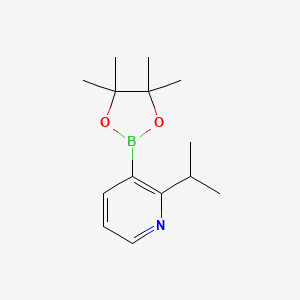

2-Isopropylpyridine-3-boronic acid pinacol ester

Description

2-Isopropylpyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their versatility and stability .

Properties

CAS No. |

2096337-14-1 |

|---|---|

Molecular Formula |

C14H22BNO2 |

Molecular Weight |

247.14 g/mol |

IUPAC Name |

2-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C14H22BNO2/c1-10(2)12-11(8-7-9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |

InChI Key |

XKZMWHQOYHEADN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Isopropylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2-isopropylpyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene .

Chemical Reactions Analysis

2-Isopropylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form the corresponding boronic acid.

Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene

Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

2-Isopropylpyridine-3-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropylpyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, facilitating the formation of complex organic structures .

Comparison with Similar Compounds

2-Isopropylpyridine-3-boronic acid pinacol ester can be compared with other boronic esters, such as:

Phenylboronic acid pinacol ester: Used in similar coupling reactions but with different reactivity and selectivity.

Isopropenylboronic acid pinacol ester: Known for its use in stereoselective reactions and the synthesis of cyclic compounds.

Pyridine-4-boronic acid pinacol ester: Employed in the synthesis of enzyme inhibitors and other biologically active compounds.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic esters in organic synthesis.

Biological Activity

2-Isopropylpyridine-3-boronic acid pinacol ester (CAS: 2096337-14-1) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and can act as electrophiles in biological systems. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C14H22BNO2

- Molecular Weight : 247.14 g/mol

- Structure : The compound features a pyridine ring substituted with an isopropyl group and a boronic acid moiety.

The biological activity of boronic acids, including this compound, primarily arises from their ability to interact with various biological targets:

- Enzyme Inhibition : Boronic acids can inhibit proteases by forming stable complexes with the active site serine residues. This mechanism is particularly relevant in the context of cancer therapies.

- Antimicrobial Activity : Some studies suggest that boronic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis.

- Antiviral Activity : Boronic acids have been explored for their potential to inhibit viral replication through interactions with viral proteins.

Anticancer Properties

Research indicates that boronic acid derivatives can act as proteasome inhibitors, which is a promising approach in cancer treatment. For instance, bortezomib, a well-known boronic acid drug, has been effective against multiple myeloma by inducing apoptosis in malignant cells .

Antibacterial and Antiviral Effects

Recent studies have highlighted the antibacterial activity of certain boronic acids against resistant strains of bacteria. The mechanism often involves interference with bacterial metabolism or structural integrity . Additionally, some compounds have shown promise in inhibiting viral enzymes, making them potential candidates for antiviral therapies.

Case Studies

- Bortezomib (Velcade) : The first FDA-approved boronic acid drug used for treating multiple myeloma. Its mechanism involves inhibition of the proteasome pathway, leading to accumulation of pro-apoptotic factors in cancer cells .

- Ixazomib : Another boron-containing compound approved for multiple myeloma treatment that functions similarly to bortezomib but offers oral bioavailability .

Summary of Findings

The biological activity of this compound is supported by its structural properties that allow it to interact with various biological targets effectively. Its potential applications span from anticancer treatments to antimicrobial and antiviral therapies.

Data Table: Biological Activities of Boronic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.